N-Phenyl-2-aminothiazole

Overview

Description

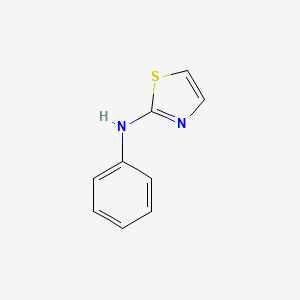

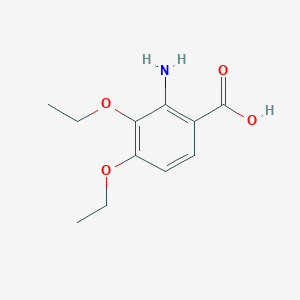

N-Phenyl-2-aminothiazole, or NPT, is an organic compound that is widely used in scientific research due to its versatile properties. It is a heterocyclic aromatic compound with a five-membered ring structure containing two nitrogen atoms, one sulfur atom, and three carbon atoms. NPT is a white solid at room temperature and is soluble in organic solvents such as ethanol.

Scientific Research Applications

Antiprion Activity

2-Aminothiazoles, including N-Phenyl-2-aminothiazole derivatives, have shown promise in treating prion diseases. Studies have focused on improving the potency and physicochemical properties of these compounds, especially their ability to reach high concentrations in the brain. One such derivative demonstrated significant efficacy in prion-infected neuroblastoma cells and achieved high brain concentrations in animal models, suggesting its potential as a therapeutic lead for prion diseases (Gallardo-Godoy et al., 2011).

Anticancer and Antitumor Properties

Recent developments in medicinal chemistry have highlighted the 2-aminothiazole core as an active pharmacophore, with various 2-aminothiazole-based compounds showing potential in anticancer and antitumor therapies. These compounds have been explored for their efficacy in these therapeutic areas, leading to the identification of new 2-aminothiazoles with promising activity (Das et al., 2016). Additionally, substituted 4-aryloxy- and 4-arylsulfanyl-phenyl-2-aminothiazoles have been synthesized and evaluated for their cytotoxic activity against various human breast cancer cell lines, showing significant inhibitory effects (Gorczynski et al., 2004).

Antimicrobial Activities

Aminothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant activity against various bacteria and fungi, and even against Mycobacterium tuberculosis, indicating their potential in antimicrobial therapies (Samadhiya et al., 2011).

Application in Polymer Synthesis

2-Aminothiazole-based polymers, synthesized through chemical oxidative polymerization, have been investigated for various applications. These polymers display unique properties such as solubility, thermal stability, and electrical conductivity, making them suitable for use in various industrial and technological applications (Yıldırım & Kaya, 2012).

Broad Biological Activities

The 2-aminothiazole scaffold has been a focal point in drug development due to its various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. This versatility has led to a wide range of 2-aminothiazole-based derivatives being used in treating various diseases, driving significant innovation in their structural variations (Elsadek et al., 2021).

Promiscuity in Drug Discovery

2-Aminothiazoles, including this compound derivatives, have been identified as frequent-hitting fragments in biophysical bindingassays, making them significant in the context of fragment-based drug discovery. However, their promiscuous nature and challenges in optimization into lead compounds need careful consideration (Devine et al., 2015).

Synthesis and Structural Studies

Various studies have been conducted on the synthesis and structural characterization of aminothiazole derivatives. These studies not only involve the development of new synthetic methods but also explore the physical and chemical properties of these compounds, contributing to a better understanding of their potential applications in different fields (Gillon et al., 1983).

Mechanism of Action

Target of Action

N-Phenyl-2-aminothiazole, also known as n-phenylthiazol-2-amine, is a compound that has shown significant potential in the field of medicinal chemistry. The primary targets of this compound are cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has also shown inhibitory activity against these cell lines .

Mode of Action

The compound interacts with its targets by exhibiting potent and selective nanomolar inhibitory activity . This interaction leads to changes in the cellular processes of the cancerous cells, thereby inhibiting their growth and proliferation .

Biochemical Pathways

It is known that the compound has a broad pharmacological spectrum, indicating that it may affect multiple pathways

Pharmacokinetics

The compound’s broad pharmacological spectrum suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of growth and proliferation in a wide range of human cancerous cell lines . This makes it a promising candidate for the development of anticancer drugs .

Safety and Hazards

Future Directions

2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence . This has led to their wide innovations and structural variations have produced attention amongst medicinal chemists .

properties

IUPAC Name |

N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h1-7H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVGQYZRJXSMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902615 | |

| Record name | NoName_3153 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes N-phenylthiazol-2-amine derivatives interesting for Alzheimer's disease research?

A1: Alzheimer's disease (AD) is linked to cognitive decline, partly attributed to cholinergic dysfunction. [] The "cholinergic hypothesis" suggests that inhibiting cholinesterases, enzymes responsible for breaking down the neurotransmitter acetylcholine, could be a viable therapeutic strategy. N-phenylthiazol-2-amine derivatives have shown promising results as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. [] This makes them attractive candidates for further exploration in the context of AD treatment.

Q2: Are all N-phenylthiazol-2-amine derivatives equally effective in inhibiting cholinesterases?

A2: The research indicates variations in inhibitory activity among different N-phenylthiazol-2-amine derivatives. [] Specifically, the study highlights N-(2,3-dimethylphenyl)thiazol-2-amine (compound 3j) as the most potent inhibitor within the tested series. [] This difference in activity underscores the importance of structure-activity relationship (SAR) studies to identify the structural features crucial for optimal AChE and BChE inhibition.

Q3: Beyond in vitro testing, what other research approaches are being used to understand N-phenylthiazol-2-amine derivatives?

A3: Researchers are employing molecular docking studies to gain a deeper understanding of how these compounds interact with the active sites of AChE and BChE. [] This computational approach can provide valuable insights into the binding mechanisms and aid in the design of even more potent and selective cholinesterase inhibitors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)